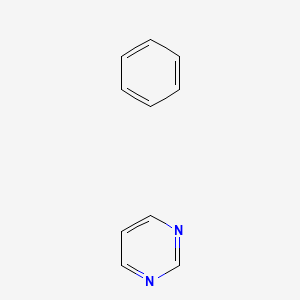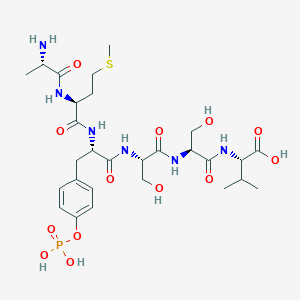
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine is a complex peptide compound composed of multiple amino acids This compound is notable for its intricate structure, which includes a phosphono group attached to the tyrosine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Phosphorylation/Dephosphorylation: The phosphono group on the tyrosine residue can participate in phosphorylation and dephosphorylation reactions.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Phosphorylation: Kinases or chemical phosphorylating agents.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Phosphorylation: Phosphorylated tyrosine derivatives.
Hydrolysis: Individual amino acids or smaller peptide fragments.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in signal transduction pathways due to the presence of the phosphono group.
Medicine: Potential therapeutic applications in targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphono group on the tyrosine residue can mimic phosphate groups, allowing the peptide to act as a competitive inhibitor or activator in phosphorylation-dependent pathways. This interaction can modulate various cellular processes, including signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.
L-Prolyl-O-phosphono-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-proline: A peptide with a similar phosphono group on the tyrosine residue.
Uniqueness
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine is unique due to its specific sequence and the presence of multiple serine residues, which can influence its solubility and interaction with other molecules. The combination of methionine and phosphono-tyrosine also provides distinct chemical reactivity and biological activity compared to other peptides.
Eigenschaften
CAS-Nummer |
847359-21-1 |
|---|---|
Molekularformel |
C28H45N6O13PS |
Molekulargewicht |
736.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H45N6O13PS/c1-14(2)22(28(42)43)34-27(41)21(13-36)33-26(40)20(12-35)32-25(39)19(11-16-5-7-17(8-6-16)47-48(44,45)46)31-24(38)18(9-10-49-4)30-23(37)15(3)29/h5-8,14-15,18-22,35-36H,9-13,29H2,1-4H3,(H,30,37)(H,31,38)(H,32,39)(H,33,40)(H,34,41)(H,42,43)(H2,44,45,46)/t15-,18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
UXRAIGNVTBOJMD-TVVJCWKZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCSC)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


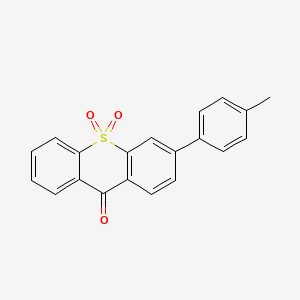


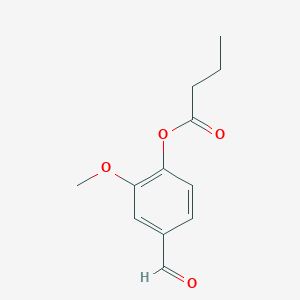
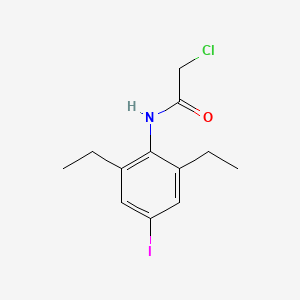

![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)

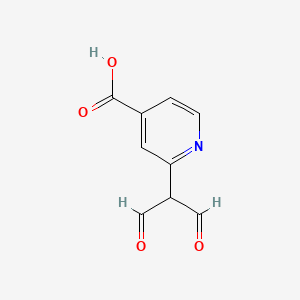
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)

